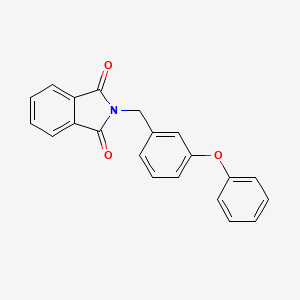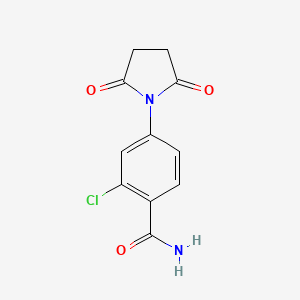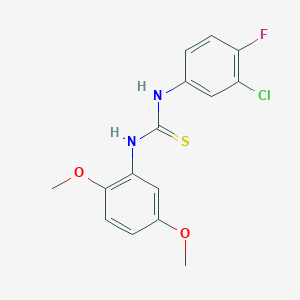
2-(3-phenoxybenzyl)-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-phenoxybenzyl)-1H-isoindole-1,3(2H)-dione, also known as PBID, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. PBID is a member of the isoindoline family, which is known for its diverse biological activities.
Aplicaciones Científicas De Investigación
2-(3-phenoxybenzyl)-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in various fields, including cancer research, neurology, and immunology. In cancer research, 2-(3-phenoxybenzyl)-1H-isoindole-1,3(2H)-dione has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In neurology, 2-(3-phenoxybenzyl)-1H-isoindole-1,3(2H)-dione has been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases. In immunology, 2-(3-phenoxybenzyl)-1H-isoindole-1,3(2H)-dione has been shown to modulate the immune response and may have potential applications in the treatment of autoimmune diseases.
Mecanismo De Acción
The exact mechanism of action of 2-(3-phenoxybenzyl)-1H-isoindole-1,3(2H)-dione is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes. 2-(3-phenoxybenzyl)-1H-isoindole-1,3(2H)-dione has been shown to inhibit the activity of protein kinase C, which plays a crucial role in cell proliferation and survival. 2-(3-phenoxybenzyl)-1H-isoindole-1,3(2H)-dione also inhibits the activity of histone deacetylases, which are involved in the regulation of gene expression. Additionally, 2-(3-phenoxybenzyl)-1H-isoindole-1,3(2H)-dione has been shown to induce the production of reactive oxygen species, which can lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(3-phenoxybenzyl)-1H-isoindole-1,3(2H)-dione has been shown to have various biochemical and physiological effects. In cancer cells, 2-(3-phenoxybenzyl)-1H-isoindole-1,3(2H)-dione induces apoptosis and suppresses angiogenesis, leading to the inhibition of tumor growth. In neurology, 2-(3-phenoxybenzyl)-1H-isoindole-1,3(2H)-dione has been found to have neuroprotective effects, which may be due to its ability to inhibit the activity of histone deacetylases. In immunology, 2-(3-phenoxybenzyl)-1H-isoindole-1,3(2H)-dione has been shown to modulate the immune response, leading to the suppression of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-phenoxybenzyl)-1H-isoindole-1,3(2H)-dione has several advantages for lab experiments, including its high potency and selectivity, which make it a useful tool for studying various signaling pathways and enzymes. However, 2-(3-phenoxybenzyl)-1H-isoindole-1,3(2H)-dione also has some limitations, including its low solubility in aqueous solutions, which can make it difficult to use in some experiments.
Direcciones Futuras
There are several future directions for 2-(3-phenoxybenzyl)-1H-isoindole-1,3(2H)-dione research, including the development of more efficient synthesis methods and the optimization of its pharmacological properties. Additionally, 2-(3-phenoxybenzyl)-1H-isoindole-1,3(2H)-dione may have potential applications in the treatment of various diseases, such as cancer, neurodegenerative diseases, and autoimmune diseases. Further research is needed to fully understand the mechanism of action of 2-(3-phenoxybenzyl)-1H-isoindole-1,3(2H)-dione and its potential applications in various fields.
Conclusion:
In conclusion, 2-(3-phenoxybenzyl)-1H-isoindole-1,3(2H)-dione is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. 2-(3-phenoxybenzyl)-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in cancer research, neurology, and immunology. The exact mechanism of action of 2-(3-phenoxybenzyl)-1H-isoindole-1,3(2H)-dione is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes. 2-(3-phenoxybenzyl)-1H-isoindole-1,3(2H)-dione has several advantages for lab experiments, including its high potency and selectivity, but also has some limitations. There are several future directions for 2-(3-phenoxybenzyl)-1H-isoindole-1,3(2H)-dione research, including the development of more efficient synthesis methods and the optimization of its pharmacological properties.
Métodos De Síntesis
The synthesis of 2-(3-phenoxybenzyl)-1H-isoindole-1,3(2H)-dione involves the reaction of 3-phenoxybenzylamine with phthalic anhydride in the presence of a catalyst. The reaction takes place in a solvent at a high temperature, and the product is obtained through a series of purification steps. The yield of 2-(3-phenoxybenzyl)-1H-isoindole-1,3(2H)-dione can be improved by optimizing the reaction conditions and purification methods.
Propiedades
IUPAC Name |
2-[(3-phenoxyphenyl)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO3/c23-20-18-11-4-5-12-19(18)21(24)22(20)14-15-7-6-10-17(13-15)25-16-8-2-1-3-9-16/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDEMGKOKWBTIGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2,1,3-benzothiadiazol-4-ylamino)carbonothioyl]-3-phenylpropanamide](/img/structure/B5772255.png)
![1-{[(2-phenylethyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5772269.png)


![2-methoxy-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B5772298.png)



![5-{[3,5-bis(ethoxycarbonyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5772311.png)
![1-[(3,4-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5772314.png)

![4-{9-[2-(diethylamino)ethyl]-9H-imidazo[1,2-a]benzimidazol-2-yl}phenol](/img/structure/B5772328.png)
![6-ethyl-7-[(2-methyl-2-propen-1-yl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5772336.png)
![5-[4-(2-naphthylmethoxy)benzylidene]-2,4-imidazolidinedione](/img/structure/B5772348.png)